molecular formula C21H18FNO2S3 B11656269 1-(4-fluorophenyl)-2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

1-(4-fluorophenyl)-2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11656269
M. Wt: 431.6 g/mol
InChI Key: ALRUFLSGJKDPOZ-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-2-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that includes a fluorophenyl group, a methoxy group, and a dithioloquinoline moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-2-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-2-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

1-(4-FLUOROPHENYL)-2-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-2-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-2-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE can be compared with other quinoline derivatives, such as:

The uniqueness of 1-(4-FLUOROPHENYL)-2-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18FNO2S3

Molecular Weight

431.6 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C21H18FNO2S3/c1-21(2)19-18(20(26)28-27-19)15-10-14(25-3)8-9-16(15)23(21)11-17(24)12-4-6-13(22)7-5-12/h4-10H,11H2,1-3H3

InChI Key

ALRUFLSGJKDPOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1CC(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C(=S)SS2)C

Origin of Product

United States

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